molecular formula C15H9N3O5 B14291258 2,4-Dinitro-6-(quinolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 112752-10-0

2,4-Dinitro-6-(quinolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one

Katalognummer: B14291258
CAS-Nummer: 112752-10-0
Molekulargewicht: 311.25 g/mol
InChI-Schlüssel: BBTHFKQNMVIDFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dinitro-6-(quinolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features both nitro and quinoline functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-6-(quinolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One possible route could involve the nitration of a quinoline derivative followed by a condensation reaction with a cyclohexa-2,4-dien-1-one derivative. The reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dinitro-6-(quinolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a precursor for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2,4-Dinitro-6-(quinolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro and quinoline groups could play a role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

    Quinoline: A heterocyclic aromatic organic compound with various applications in medicine and industry.

    2,4-Dinitroanisole: Used as an intermediate in the synthesis of dyes and explosives.

Uniqueness

2,4-Dinitro-6-(quinolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to the combination of nitro and quinoline groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

112752-10-0

Molekularformel

C15H9N3O5

Molekulargewicht

311.25 g/mol

IUPAC-Name

2,4-dinitro-6-quinolin-2-ylphenol

InChI

InChI=1S/C15H9N3O5/c19-15-11(7-10(17(20)21)8-14(15)18(22)23)13-6-5-9-3-1-2-4-12(9)16-13/h1-8,19H

InChI-Schlüssel

BBTHFKQNMVIDFN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.